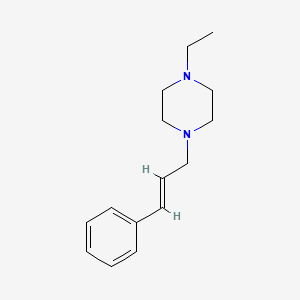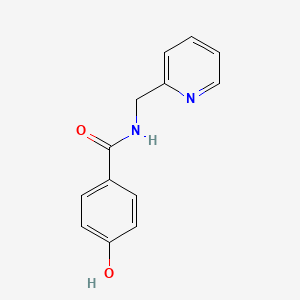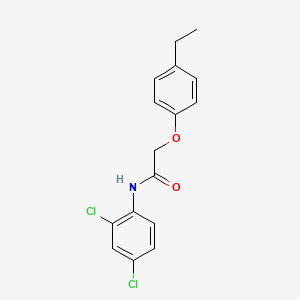
5-(2,4,6-trimethyl-3-propionylphenyl)-1,3-cyclohexanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4,6-trimethyl-3-propionylphenyl)-1,3-cyclohexanedione, commonly known as TTA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TTA belongs to the family of diarylheptanoids, which are known for their anti-inflammatory, antioxidant, and anticancer properties. In
Applications De Recherche Scientifique
TTA has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. TTA has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. TTA has also been shown to possess potent antioxidant activity, which can help prevent oxidative stress-induced damage to cells and tissues. Additionally, TTA has been reported to exhibit anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells.
Mécanisme D'action
The mechanism of action of TTA is not fully understood. However, it has been proposed that TTA exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. TTA has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification genes. The anticancer activity of TTA has been attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
TTA has been shown to have several biochemical and physiological effects. TTA has been reported to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation products in cells and tissues, indicating its potent antioxidant activity. TTA has also been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in various animal models of inflammation. Additionally, TTA has been reported to inhibit the growth and proliferation of cancer cells, indicating its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
TTA has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high purity. TTA has also been reported to have low toxicity, indicating its potential as a safe therapeutic agent. However, TTA has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, TTA has been reported to have poor solubility in water, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for TTA research. One potential area of research is the development of TTA-based therapeutics for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Another potential area of research is the development of TTA-based antioxidants for the prevention of oxidative stress-induced damage to cells and tissues. Additionally, further studies are needed to elucidate the mechanism of action of TTA and to identify its molecular targets.
Méthodes De Synthèse
TTA can be synthesized via a multistep process involving the condensation of 2,4,6-trimethylacetophenone with cyclohexanone in the presence of a base followed by oxidation with potassium permanganate. The resulting product is then subjected to a Friedel-Crafts acylation reaction with propionyl chloride to yield TTA. The purity of TTA can be enhanced through recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
5-(2,4,6-trimethyl-3-propanoylphenyl)cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-5-16(21)18-11(3)6-10(2)17(12(18)4)13-7-14(19)9-15(20)8-13/h6,13H,5,7-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHAYDIZBAKBHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C(=C1C)C2CC(=O)CC(=O)C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(cyanomethyl)phenyl]-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5868228.png)






![5-({[4-(diethylamino)phenyl]amino}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5868279.png)
![N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5868286.png)
![2-[5-(4-bromophenyl)-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B5868298.png)
![6,6-dimethyl-N-(2-phenylethyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5868305.png)

